3-(Oxolan-3-yl)piperidine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 191.7 g/mol. It is classified as a piperidine derivative, characterized by the presence of an oxolane (tetrahydrofuran) ring attached to the piperidine structure. This compound is of significant interest in pharmaceutical and chemical research due to its unique structural properties and potential biological activities.
The synthesis of 3-(Oxolan-3-yl)piperidine hydrochloride typically involves cyclization reactions of suitable precursors under controlled conditions. A common synthetic route includes:
The synthesis often requires specific reaction conditions, including:
In industrial applications, continuous flow processes may be utilized to enhance efficiency and scalability, optimizing parameters such as temperature and pressure during synthesis.
The molecular structure of 3-(Oxolan-3-yl)piperidine hydrochloride features a piperidine ring fused with an oxolane ring. The structural representation can be summarized as follows:
This compound is notable for its heterocyclic nature, contributing to its reactivity and interaction with biological systems.
The physical properties include:
3-(Oxolan-3-yl)piperidine hydrochloride can undergo several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 3-(Oxolan-3-yl)piperidine hydrochloride involves its interaction with specific molecular targets within biological systems. Piperidine derivatives are known to interact with various receptors and enzymes, influencing physiological processes. The exact pathways and molecular interactions are subjects of ongoing research, focusing on their potential therapeutic effects.
The compound generally exhibits:
Key chemical properties include:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to characterize this compound and confirm its structure.
3-(Oxolan-3-yl)piperidine hydrochloride has a variety of scientific uses:
This compound's unique structural features make it a valuable asset in both academic research and industrial applications, highlighting its versatility in synthetic chemistry and pharmacology.
Piperidine-oxolane hybrids occupy a significant niche in modern pharmacophore development due to their balanced physicochemical properties and versatile bioactivity profiles. The piperidine moiety contributes basic amine functionality (pKa ~10-11) that facilitates salt formation and enhances water solubility while providing hydrogen-bonding capabilities critical for target engagement. Simultaneously, the oxolane ring introduces constrained oxygen-containing ether linkages that improve metabolic stability relative to acyclic ethers and offer specific polarity parameters that influence membrane permeability [7]. This strategic molecular hybridization creates compounds with optimal logP values (predicted 1.2-1.8 for 3-(oxolan-3-yl)piperidine derivatives), balancing lipophilicity necessary for membrane penetration with sufficient hydrophilicity for aqueous solubility—a fundamental challenge in CNS-targeted therapeutics .
The three-dimensional orientation of the oxolane ring relative to the piperidine nitrogen creates distinctive vector presentations for substituent attachment, enabling precise spatial targeting of complementary binding pockets in biological macromolecules. Computational analyses indicate that 3-(oxolan-3-yl)piperidine hydrochloride adopts low-energy conformations where the oxolane oxygen is positioned 4.5-5.2 Å from the piperidine nitrogen, creating a biologically favorable distance for bidentate interactions with enzyme active sites or receptor subdomains . This spatial arrangement has proven particularly valuable in oncology and neurology applications, where these hybrids serve as core scaffolds for kinase inhibitors, GPCR modulators, and epigenetic regulators. The structural versatility enables extensive analog development through modifications at multiple sites: the piperidine nitrogen, the oxolane oxygen, or carbon atoms within either ring system [7].
Table 1: Bioactive Piperidine-Oxolane Hybrids in Pharmaceutical Development
Compound Structure | Therapeutic Area | Biological Target | Key Structural Features |
---|---|---|---|
4-(Oxolan-3-yl)piperidine | Anticancer Research | Androgen-refractory cancer cell lines | Piperidine C4-oxolane linkage |
N-(Oxolan-3-yl)azetidin-3-amine | Immunomodulation | Toll-like receptor pathways | Azetidine ring instead of piperidine |
3-(Oxolan-3-yloxy)piperidine | Neurological Disorders | Muscarinic receptors | Ether linkage between heterocycles |
3-(Oxolan-3-ylidene)piperidine | Metabolic Disease Research | PPARγ | Unsaturated exocyclic bond at oxolane position |
Recent drug discovery initiatives have demonstrated that piperidine-oxolane hybrids exhibit enhanced blood-brain barrier penetration compared to purely aromatic scaffolds or morpholine analogs, positioning 3-(oxolan-3-yl)piperidine hydrochloride as a valuable precursor for neurotherapeutic development [7]. The oxolane moiety's contribution to conformational restriction reduces entropic penalties upon target binding compared to flexible alkyl chains, while maintaining sufficient torsional flexibility for induced-fit interactions. This balance between rigidity and flexibility is exemplified in patent literature covering matrix metalloproteinase inhibitors where piperidine-oxolane hybrids demonstrated 3-5 fold improved selectivity indices over their piperidine-only counterparts [8]. Additionally, the oxolane ring provides resistance to oxidative metabolism at the α-carbon position—a common metabolic vulnerability in piperidine-containing drugs—thereby improving pharmacokinetic profiles .
The strategic incorporation of tetrahydrofuran (oxolane) rings into piperidine scaffolds represents an evolutionary response to pharmacokinetic challenges encountered with early-generation heterocyclic compounds. Initial piperidine-based drug candidates developed through the 1980s, exemplified by simple N-substituted piperidines, frequently exhibited rapid first-pass metabolism, limited oral bioavailability, and insufficient CNS penetration [6]. The landmark US5043345A patent (1991) documented early recognition that strategic ring fusion could address these limitations, though focused primarily on pyridine and thiadiazol systems rather than oxygen-containing heterocycles [6]. This work established foundational principles for heterocyclic hybridization that would later inform oxolane-piperidine development.
The mid-1990s witnessed significant conceptual advancement with the introduction of the "spacer domain" approach, where linking heterocycles through methylene bridges or direct bonds created novel pharmacophores with improved drug-like properties. Patent US5043345A specifically highlighted that "heterocycles with a substituent in the alpha position to the cyclic amine are extremely effective ester isosteres," foreshadowing the later application of oxolane rings as privileged isosteric components [6]. This period produced the first generation of 3-substituted piperidines where substituents included oxygen-containing heterocycles, though initially with limited exploration of oxolane specifically.
Table 2: Evolutionary Development of Piperidine-Oxolane Hybrid Therapeutics
Time Period | Development Milestone | Representative Patent/Literature | Therapeutic Application |
---|---|---|---|
1980-1990 | Simple N-substituted piperidines | US5043345A [6] | Muscarinic agonists for Alzheimer's |
1995-2005 | Direct C3-heterocyclic substituted piperidines | Matrix metalloproteinase inhibitors | Cancer metastasis inhibition |
2005-2010 | Chiral resolution of 3-(oxolan-3-yl)piperidine enantiomers | Advanced synthesis methodologies | CNS-targeted therapeutics |
2010-Present | Complex derivatives for immunotherapy modulation | US11590076B2 [4] | Tumor microenvironment modulation |
The critical transition to specifically incorporating oxolane rings occurred in the early 2000s, driven by advances in asymmetric synthesis enabling stereocontrolled production of chiral oxolane-piperidine hybrids. This technological breakthrough coincided with crystallographic evidence demonstrating preferential binding of (S)-configured oxolane derivatives to biological targets over racemic mixtures [8]. Patent US8853243B2 (2014) marked a significant milestone by specifically claiming hydroxamate derivatives incorporating "substituted cyclic" components including piperidine-oxolane hybrids as potent matrix metalloproteinase inhibitors with improved metabolic stability profiles [8]. The patent emphasized that the oxolane ring provided superior pharmacokinetic properties compared to tetrahydrothiophene or cyclopentane alternatives, particularly regarding oral bioavailability and half-life extension.
Contemporary developments have expanded applications into immunotherapy and combination therapies. The recent US11590076B2 patent (2023) discloses cryogel scaffolds incorporating piperidine-oxolane derivatives as immunomodulatory components capable of altering the tumor microenvironment, specifically mentioning their role in "increasing immune cell infiltration" and "modulating immunosuppressive action" [4]. This application leverages the established metabolic stability of these hybrids combined with newly discovered immunomodulatory properties, representing a paradigm shift from their original use as structural elements to active biological response modifiers. The historical trajectory demonstrates continuous innovation from simple structural modifications to sophisticated therapeutic applications capitalizing on the unique physicochemical and biological properties of the piperidine-oxolane architecture.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3